Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]-
CAS No.: 143543-83-3
Cat. No.: VC11141373
Molecular Formula: C11H10ClNOS2
Molecular Weight: 271.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143543-83-3 |
|---|---|
| Molecular Formula | C11H10ClNOS2 |
| Molecular Weight | 271.8 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone |
| Standard InChI | InChI=1S/C11H10ClNOS2/c12-9-3-1-8(2-4-9)10(14)7-16-11-13-5-6-15-11/h1-4H,5-7H2 |
| Standard InChI Key | MKBJBPCBPAJWIV-UHFFFAOYSA-N |
| SMILES | C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Ethanone, 1-(4-chlorophenyl)-2-[(4,5-dihydro-2-thiazolyl)thio]- is systematically named according to IUPAC guidelines as 1-(4-chlorophenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethanone. The structure comprises three key components:
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A 4-chlorophenyl group attached to an ethanone backbone, providing aromaticity and electron-withdrawing characteristics.
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A thiazole ring in its 4,5-dihydro form, contributing to heterocyclic reactivity.
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A sulfanyl (-S-) bridge linking the ethanone and thiazole moieties, enhancing conformational flexibility.
The canonical SMILES representation (C1CSC(=N1)SCC(=O)C2=CC=C(C=C2)Cl) and InChIKey (MKBJBPCBPAJWIV-UHFFFAOYSA-N) further clarify its connectivity and stereoelectronic profile.
Physicochemical Properties
Critical physicochemical parameters are summarized below:
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 271.8 g/mol | Calculated |
| Solubility | 31.2 µg/mL | Experimental |
| LogP | ~2.8 (estimated) | Computational |
| Vapor Pressure | <0.1 mmHg at 25°C | Predicted |
The compound’s moderate lipophilicity (LogP ~2.8) aligns with guidelines for blood-brain barrier penetration, suggesting potential central nervous system (CNS) activity. Its low vapor pressure indicates stability under ambient conditions, favoring laboratory handling.
Synthesis and Preparation Strategies
General Synthetic Pathways
While explicit protocols for this compound remain undisclosed, its structure suggests a multi-step synthesis involving:
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Friedel-Crafts Acylation: Introduction of the 4-chlorophenyl group to an ethanone precursor using aluminum chloride (AlCl₃) as a catalyst.
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones to construct the 4,5-dihydrothiazole moiety .
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Sulfanyl Bridge Installation: Nucleophilic substitution between a thiol-containing thiazoline intermediate and a chloroethanone derivative.
A hypothetical reaction sequence is illustrated below:
This route mirrors methods used for analogous thiazole derivatives, where base-mediated coupling ensures efficient sulfur-carbon bond formation .
Challenges in Optimization
Key challenges include:
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Regioselectivity: Ensuring proper orientation during thiazole ring closure to avoid isomeric byproducts.
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Purification: Separating the target compound from unreacted starting materials, given its moderate solubility in common organic solvents.
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Scale-Up: Transitioning from milligram to gram-scale synthesis while maintaining yield, which typically requires inert atmospheres and controlled temperatures .
Applications in Medicinal Chemistry
Pharmacophoric Features
The compound’s structure embodies critical pharmacophoric elements:
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Chlorophenyl Group: Enhances binding to hydrophobic pockets in enzyme active sites, as seen in COX-2 inhibitors.
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Thiazole Ring: Imparts hydrogen-bonding capacity and π-stacking interactions, common in antiviral and anticancer agents .
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Sulfanyl Linker: Modulates electron distribution, potentially improving metabolic stability compared to oxygen or nitrogen analogs.
Analytical Characterization
Spectroscopic Data
While mass spectral data for the target compound is unavailable, the NIST WebBook provides insights into analogous structures. For example, 1-(4,5-dihydro-2-thiazolyl)ethanone (CAS 29926-41-8) shows a base peak at m/z 129.18 corresponding to the molecular ion [M]⁺ . Key fragmentation patterns include:
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Loss of CO (28 Da) from the ethanone group.
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Cleavage of the thiazole ring, yielding ions at m/z 85 and 44 .
Chromatographic Behavior
Gas chromatography (GC) analysis of similar compounds on a DB-5MS column reveals retention indices (RI) of ~1110, with peak symmetry influenced by the sulfanyl group’s polarity . High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile-water gradients are recommended for purity assessment.
Future Research Directions
Priority Areas
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Synthetic Optimization: Developing one-pot methodologies to improve yield and reduce waste.
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Target Identification: High-throughput screening against kinase and protease libraries.
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Toxicokinetics: Assessing metabolic pathways using hepatic microsome assays.
Collaborative Opportunities
Partnerships with academic institutions could accelerate discovery, leveraging X-ray crystallography for target engagement studies and machine learning for analog design .
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